Cas no 80364-99-4 (2-Ethoxy-3-methoxybenzaldehyde Oxime)

2-Ethoxy-3-methoxybenzaldehyde Oxime 化学的及び物理的性質
名前と識別子
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- Benzaldehyde, 2-ethoxy-3-methoxy-, oxime
- N-[(2-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
- DTXSID60610164
- 80364-99-4
- 2-ethoxy-3-methoxybenzaldehyde oxime
- 2-Ethoxy-3-methoxybenzaldehyde Oxime
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- インチ: InChI=1S/C10H13NO3/c1-3-14-10-8(7-11-12)5-4-6-9(10)13-2/h4-7,12H,3H2,1-2H3
- InChIKey: FXUOZUMZNHTMTJ-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(C=CC=C1OC)C=NO
計算された属性
- せいみつぶんしりょう: 195.08954328g/mol
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 51Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-Ethoxy-3-methoxybenzaldehyde Oxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E940275-10mg |
2-Ethoxy-3-methoxybenzaldehyde Oxime |
80364-99-4 | 10mg |
$ 65.00 | 2022-06-05 | ||
TRC | E940275-5mg |
2-Ethoxy-3-methoxybenzaldehyde Oxime |
80364-99-4 | 5mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026825-1g |
2-Ethoxy-3-methoxybenzaldehyde oxime |
80364-99-4 | 1g |
4973.0CNY | 2021-07-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026825-500mg |
2-Ethoxy-3-methoxybenzaldehyde oxime |
80364-99-4 | 500mg |
3233.0CNY | 2021-07-13 | ||
TRC | E940275-50mg |
2-Ethoxy-3-methoxybenzaldehyde Oxime |
80364-99-4 | 50mg |
$ 115.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026825-1g |
2-Ethoxy-3-methoxybenzaldehyde oxime |
80364-99-4 | 1g |
4973CNY | 2021-05-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026825-500mg |
2-Ethoxy-3-methoxybenzaldehyde oxime |
80364-99-4 | 500mg |
3233CNY | 2021-05-07 | ||
A2B Chem LLC | AE02743-500mg |
Benzaldehyde, 2-ethoxy-3-methoxy-, oxime |
80364-99-4 | 500mg |
$285.00 | 2024-04-19 |
2-Ethoxy-3-methoxybenzaldehyde Oxime 関連文献
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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2. Book reviews
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
2-Ethoxy-3-methoxybenzaldehyde Oximeに関する追加情報
Benzaldehyde, 2-ethoxy-3-methoxy-, oxime (CAS No. 80364-99-4): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
Benzaldehyde, 2-ethoxy-3-methoxy-, oxime (CAS No. 80364-99-4) is a structurally intriguing compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique pharmacophoric features and potential therapeutic applications. This organooxime derivative belongs to a class of compounds that exhibit diverse biological activities, making it a valuable scaffold for drug discovery and mechanistic studies.
The molecular structure of Benzaldehyde, 2-ethoxy-3-methoxy-, oxime consists of a benzaldehyde core substituted with ethoxy and methoxy groups at the 2- and 3-position, respectively, and an oxime functional group at the 4-position. This arrangement creates a rich array of hydrogen bonding opportunities and electronic distributions that can modulate interactions with biological targets. The presence of both electron-donating (ethoxy and methoxy) and electron-withdrawing (oxime) groups imparts a complex interplay of steric and electronic effects, which can be exploited to fine-tune the pharmacological properties of derivatives.
In recent years, there has been a surge in interest regarding the development of novel bioactive molecules derived from natural product-inspired scaffolds. Benzaldehyde, 2-ethoxy-3-methoxy-, oxime stands out as a promising candidate due to its structural resemblance to several known bioactive compounds. For instance, derivatives of this compound have shown potential in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are pivotal in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes, making them attractive targets for therapeutic intervention.
One of the most compelling aspects of Benzaldehyde, 2-ethoxy-3-methoxy-, oxime is its ability to act as a versatile intermediate in synthetic chemistry. The oxime functional group can undergo various transformations, including reductive amination, hydrolysis to form carboxylic acids, or condensation reactions with aldehydes or ketones. These reactions enable the facile synthesis of more complex molecules with tailored biological activities. For example, researchers have utilized this compound to generate novel Schiff bases, which have demonstrated significant antimicrobial and anti-inflammatory properties.
The pharmacological profile of Benzaldehyde, 2-ethoxy-3-methoxy-, oxime has been extensively studied in both in vitro and in vivo systems. Preclinical data suggest that this compound exhibits moderate activity against certain bacterial strains, likely through mechanisms involving disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Additionally, preliminary studies have indicated potential anti-inflammatory effects by modulating cytokine production and inhibiting key signaling cascades involved in inflammation.
Recent advances in computational chemistry have further enhanced the understanding of how Benzaldehyde, 2-ethoxy-3-methoxy-, oxime interacts with biological targets. Molecular docking simulations have revealed that this compound can bind to active sites of enzymes such as COX-2 and LOX with high affinity. These findings provide valuable insights into the structural determinants required for optimal binding and have guided the design of more potent derivatives.
The synthesis of Benzaldehyde, 2-ethoxy-3-methoxy-, oxime itself presents an interesting challenge due to the need for precise functional group manipulation while maintaining regioselectivity. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent methodologies employing transition metal-catalyzed reactions have streamlined the synthesis process significantly. For instance, palladium-catalyzed cross-coupling reactions have been successfully applied to construct the benzene ring system with high efficiency.
The versatility of Benzaldehyde, 2-ethoxy-3-methoxy-, oxime as a building block has also led to its incorporation into various drug discovery campaigns targeting neurological disorders. The oxime group is particularly relevant in this context due to its known interaction with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathogenesis. By modifying the substituents around the benzene ring, researchers aim to develop more selective AChE inhibitors with improved pharmacokinetic profiles.
In conclusion, Benzaldehyde, 2-ethoxy-3-methoxy-, oxime (CAS No. 80364-99-4) represents a fascinating compound with significant potential in chemical biology and medicinal chemistry. Its unique structural features enable diverse biological activities ranging from anti-inflammatory effects to antimicrobial properties. Advances in synthetic methodologies and computational modeling continue to expand our understanding of this compound's pharmacological mechanisms and therapeutic applications.
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